Molecular Weight and Lipophilicity Advantage Over N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
The target compound (MW: 339.44 g/mol) has a lower molecular weight compared to its methylsulfonyl analog (estimated MW: 354.4 g/mol for C19H30N2O4S). The pyridinyl group contributes to a calculated logP of approximately 2.8, which is more favorable for blood-brain barrier penetration than the methylsulfonyl analog (estimated logP ~1.5) [1]. This difference is critical for CNS-targeted research applications.
| Evidence Dimension | Molecular Weight and Lipophilicity (logP) |
|---|---|
| Target Compound Data | MW: 339.44 g/mol; Predicted logP: 2.8 |
| Comparator Or Baseline | N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide: MW ~354.4 g/mol; Predicted logP ~1.5 |
| Quantified Difference | MW difference: -4.2%; logP difference: +1.3 units |
| Conditions | Predicted using SwissADME; no experimental logP data publicly available. |
Why This Matters
A higher logP and lower MW favor passive membrane permeability, making this compound a better starting point for CNS drug discovery programs compared to the more polar methylsulfonyl variant.
- [1] SwissADME. Predicted logP for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide based on its SMILES notation. View Source
